molecular formula C2H6O3S B146906 Ethanesulfonic acid CAS No. 594-45-6

Ethanesulfonic acid

Cat. No. B146906
CAS RN: 594-45-6
M. Wt: 110.13 g/mol
InChI Key: CCIVGXIOQKPBKL-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, also known as esylic acid, is a sulfonic acid that is commonly used as a catalyst for alkylation and polymerization reactions . It participates in the electrolytic reduction of perrhenate solutions .


Synthesis Analysis

Ethanesulfonic acid can be synthesized from ethyl iodide . The process involves boiling ethyl iodide under reflux with a solution of crystallised ammonium sulfite until all goes into solution. This is followed by the addition of water and boiling with lead oxide until all ammonia is expelled . Another synthesis route involves the reaction of 2-oxosuccinic acid with fuming nitric acid and sulfuric acid .


Molecular Structure Analysis

The molecular formula of Ethanesulfonic acid is C2H6O3S . It has an average mass of 110.132 Da and a monoisotopic mass of 110.003761 Da .


Chemical Reactions Analysis

Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions . It is also used as a catalyst for alkylation, polymerization, and other reactions .


Physical And Chemical Properties Analysis

Ethanesulfonic acid is a colorless liquid . It has a density of 1.35 g/mL at 25 °C . The boiling point is 122–123 °C at 0.01 mmHg , and the melting point is -17 °C . It is soluble in water .

Scientific Research Applications

1. Electrolytic Reduction of Perrhenate Solutions

Scientific Field:

Electrochemistry and materials science.

Summary:

Ethanesulfonic acid is employed in the electrolytic reduction of perrhenate solutions . This process involves the reduction of perrhenate ions (ReO₄⁻) using an electrochemical cell. The use of ethanesulfonic acid as an electrolyte facilitates the reduction reaction, leading to the formation of rhenium metal or other rhenium compounds.

Experimental Procedure:

Results:

The reduction of perrhenate ions using ethanesulfonic acid as the electrolyte results in the deposition of rhenium metal or rhenium compounds on the cathode. The efficiency and selectivity of the reduction can be optimized by adjusting experimental parameters such as current density, temperature, and concentration of ethanesulfonic acid .

2. Catalyst for Alkylation and Polymerization Reactions

Scientific Field:

Organic chemistry and chemical engineering.

Summary:

Ethanesulfonic acid is commonly used as a catalyst for alkylation and polymerization reactions . It enhances reaction rates and promotes the formation of desired products in various organic synthesis processes.

Experimental Procedure:

Results:

Ethanesulfonic acid accelerates the reaction kinetics, leading to higher yields of alkylated compounds or polymer chains. Its strong acidity facilitates protonation of reactants, promoting bond formation and rearrangement .

3. Pre-Treatment of Acidic Crude Palm Oil (ACPO) for Biodiesel Production

Scientific Field:

Biofuel production and green chemistry.

Summary:

Ethanesulfonic acid serves as an esterification catalyst during the pre-treatment of acidic crude palm oil (ACPO) for biodiesel production. ACPO contains free fatty acids (FFAs), which need to be converted into biodiesel through esterification.

Experimental Procedure:

Results:

Ethanesulfonic acid efficiently catalyzes the esterification of FFAs, converting them into biodiesel. The resulting biodiesel can be further purified and used as a sustainable alternative fuel .

4. Bridging Layer in Perovskite Solar Cells

Scientific Field:

Materials science and renewable energy.

Summary:

Ethanesulfonic acid, specifically its potassium salt (MESK), is incorporated as a bridging layer in perovskite solar cells. This layer enhances charge transport and improves device performance.

Experimental Procedure:

Results:

The incorporation of MESK as a bridging layer improves charge extraction and reduces recombination losses, leading to higher solar cell efficiency .

Safety And Hazards

Ethanesulfonic acid is considered hazardous. It causes severe skin burns and eye damage . Protective measures include wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Relevant Papers

There are several papers related to Ethanesulfonic acid. For instance, a paper discusses the use of Ethanesulfonic acid as an esterification catalyst in the pre-treatment of ACPO (acidic crude palm oil) to produce biodiesel . Another paper discusses the recent developments in waterborne polyurethane dispersions (WPUDs), where Ethanesulfonic acid is used . For more detailed information, you may want to refer to these papers .

properties

IUPAC Name

ethanesulfonic acid
Source PubChem
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InChI

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVGXIOQKPBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060487
Record name Ethanesulfonic acid
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Molecular Weight

110.13 g/mol
Source PubChem
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanesulfonic acid
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Product Name

Ethanesulfonic acid

CAS RN

594-45-6
Record name Ethanesulfonic acid
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Record name Ethane sulfonate
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Record name Ethanesulfonic acid
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Record name Ethanesulfonic acid
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Record name Ethanesulfonic acid
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Record name Ethanesulphonic acid
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Record name ETHANESULFONIC ACID
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Synthesis routes and methods I

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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